molecular formula C10H9F3O3 B2897453 Ethyl 2-(3,4,5-trifluorophenoxy)acetate CAS No. 1443328-77-5

Ethyl 2-(3,4,5-trifluorophenoxy)acetate

Cat. No.: B2897453
CAS No.: 1443328-77-5
M. Wt: 234.174
InChI Key: ZSXRWOPFQQJVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,4,5-trifluorophenoxy)acetate is an organic compound with the molecular formula C10H9F3O3. It is a member of the aryl ether class of compounds, characterized by the presence of an ethyl ester group attached to a trifluorophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,4,5-trifluorophenoxy)acetate typically involves the reaction of 3,4,5-trifluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4,5-trifluorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluorophenoxyacetic acid, trifluorophenoxyethanol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Ethyl 2-(3,4,5-trifluorophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism by which ethyl 2-(3,4,5-trifluorophenoxy)acetate exerts its effects is primarily through its interaction with specific molecular targets. The trifluorophenoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3,4,5-tetrafluorobenzoylacetate
  • 2,4,5-Trifluorophenylacetic acid
  • Ethyl 4,4,4-trifluoroacetoacetate

Uniqueness

Ethyl 2-(3,4,5-trifluorophenoxy)acetate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

ethyl 2-(3,4,5-trifluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-2-15-9(14)5-16-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXRWOPFQQJVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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